molecular formula C22H36O3 B161759 环碳血栓烷 A2 CAS No. 74034-56-3

环碳血栓烷 A2

货号 B161759
CAS 编号: 74034-56-3
分子量: 348.5 g/mol
InChI 键: ZIWNJZLXPXFNGN-JJPTUHNDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbocyclic Thromboxane A2 is a member of the class of thromboxanes that is thromboxane A2 in which the bridging oxygen has been replaced by a methylene group . It is a type of thromboxane that is produced by activated platelets during hemostasis and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .


Synthesis Analysis

Thromboxane A2 (TXA2) is produced by activated platelets during hemostasis. The synthesis of TXA2 involves the sequential action of three enzymes – phospholipase A2, COX-1/COX-2, and TXA2 Synthase (TXAS) . Thromboxane synthase expression and thromboxane A2 production in the atherosclerotic lesion have been studied .


Molecular Structure Analysis

Carbocyclic Thromboxane A2 contains total 62 bond(s); 26 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 four-membered ring(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

Thromboxane A2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) .

科学研究应用

对神经元活动的影响

环碳血栓烷 A2 (cTXA2) 已被研究其对神经元活动的影响。Rehn 和 Diener(2006 年)进行的研究表明,cTXA2 可以引起肠神经元的超极化,影响神经元膜电位。这种作用是通过钾通道介导的,并涉及细胞内钙浓度的变化(Rehn 和 Diener,2006 年)

调节心血管反应

Cheng 等人(2002 年)探讨了 cTXA2 在心血管反应中的作用,特别是它与前列环素的相互作用。他们的研究结果表明,cTXA2 作为一种血管收缩剂和血小板激动剂,参与调节血管损伤反应和血小板活化,突出了其在心血管疾病中的潜在意义(Cheng 等人,2002 年)

血栓烷和前列环素的调节

Dogné 等人(2000 年)回顾了血栓烷 A2 和前列环素调节剂的演变,强调了针对 TXA2/前列腺素内过氧化物 H2 受体的药物开发。这些调节剂旨在抑制血栓烷 A2 的形成和/或作用,血栓烷 A2 是血小板聚集和平滑肌收缩的关键因素(Dogné 等人,2000 年)

在动脉粥样硬化和血栓形成中的作用

Gabrielsen 等人(2010 年)研究了血栓烷合酶 (TXAS) 在动脉粥样硬化病变中的表达,表明病变内的血栓烷 A2 合成可能导致动脉粥样硬化发展和血栓并发症。他们的研究结果表明 TXA2 在心血管疾病的病理生理中起着重要作用(Gabrielsen 等人,2010 年)

对癌症进展和转移的影响

Ekambaram 等人(2011 年)讨论了血栓烷 A2 合酶及其受体在癌症进展和转移中的新范例。他们的综述重点介绍了 TXA2 可能参与肿瘤细胞增殖、迁移、侵袭和新血管形成,强调了其在肿瘤发生中的重要性(Ekambaram 等人,2011 年)

作用机制

Target of Action

Carbocyclic Thromboxane A2 (Carbocyclic TXA2) primarily targets the T-prostanoid (TP) receptor located on the cell surface . This receptor is a crucial component for the functioning of this potent bioactive lipid . The TP receptor plays a significant role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation .

Mode of Action

Carbocyclic TXA2 interacts with its target, the TP receptor, to induce multiple biological processes. It is formed by the action of the terminal synthase, thromboxane A2 synthase (TXA2S), on prostaglandin endoperoxide (PGH2) . This interaction results in changes such as platelet shape change, adhesion, and myosin light chain phosphorylation . It also mediates platelet aggregation and secretion .

Biochemical Pathways

The biochemical pathway of Carbocyclic TXA2 involves the cyclooxygenase pathway of arachidonic acid metabolism . The compound is a product of this pathway, leading to platelet activation, vascular and bronchial smooth muscle constriction, and smooth muscle proliferation . It’s also worth noting that TXA2 induces platelet degranulation via the Gq/PLC-beta pathway .

Pharmacokinetics

Carbocyclic TXA2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, Carbocyclic TXA2 primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production .

Result of Action

The action of Carbocyclic TXA2 results in a concentration-dependent contraction of various arteries . It has acute and chronic effects in promoting platelet aggregation, vasoconstriction, and proliferation . Moreover, it’s implicated in a range of cardiovascular diseases and appears to play a role in some forms of renal disease .

Action Environment

The action of Carbocyclic TXA2 can be influenced by various environmental factors. For instance, it regulates the tumor microenvironment by modulating angiogenic potential, tumor ECM stiffness, and host immune response . Furthermore, the by-products of TXA2S are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .

未来方向

Recent studies suggest a role for several fatty acids and their metabolites, called lipokines, in the control of thermogenesis . The role of TxA2 signaling in producing the hierarchical structure of a platelet mass formed in response to vascular injury has been studied . Increased activity of TxA2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma .

属性

IUPAC Name

(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJZLXPXFNGN-GXTQQWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74034-56-3
Record name Carbocyclic thromboxane A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOCYCLIC THROMBOXANE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbocyclic thromboxane A2
Reactant of Route 2
Carbocyclic thromboxane A2
Reactant of Route 3
Carbocyclic thromboxane A2
Reactant of Route 4
Carbocyclic thromboxane A2
Reactant of Route 5
Carbocyclic thromboxane A2
Reactant of Route 6
Carbocyclic thromboxane A2

Q & A

Q1: How does carbocyclic thromboxane A2 exert its effects?

A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].

Q2: What is the role of calcium in carbocyclic thromboxane A2-induced vasoconstriction?

A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.

Q3: What are the downstream effects of carbocyclic thromboxane A2 on smooth muscle cells?

A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.

Q4: Does carbocyclic thromboxane A2 interact with other vasoactive substances?

A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].

Q5: What is the molecular formula and weight of carbocyclic thromboxane A2?

A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].

Q6: Is there any spectroscopic data available for carbocyclic thromboxane A2?

A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.

Q7: How stable is carbocyclic thromboxane A2 compared to thromboxane A2?

A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.

Q8: How do structural modifications of carbocyclic thromboxane A2 affect its activity?

A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.

Q9: What in vitro models have been used to study carbocyclic thromboxane A2?

A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].

Q10: What have in vivo studies revealed about the effects of carbocyclic thromboxane A2?

A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.

Q11: Are there any studies investigating the effects of carbocyclic thromboxane A2 on the gastrointestinal tract?

A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.

Q12: What is the effect of carbocyclic thromboxane A2 on tracheal mucous?

A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.

Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?

A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.

Q14: When was carbocyclic thromboxane A2 first synthesized, and what impact did it have on the field?

A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。